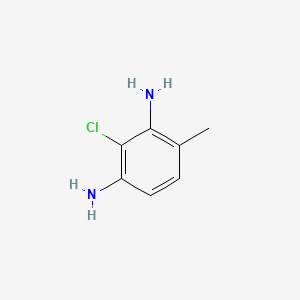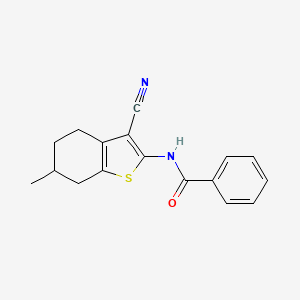
1,3-Benzenediamine, 2-chloro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 2-chloro-4-methyl- is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzenediamine, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2-chloro-4-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediamine, 2-chloro-4-methyl- may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of different substituted benzenediamines.
科学研究应用
1,3-Benzenediamine, 2-chloro-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl substituents on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with other cellular components.
相似化合物的比较
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound lacks the chlorine substituent and has different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Similar to 1,3-Benzenediamine, 2-chloro-4-methyl-, but without the chlorine atom, leading to variations in its chemical behavior.
1,2-Benzenediamine, 4-methyl-: The position of the amino groups differs, resulting in distinct reactivity and applications.
Uniqueness
1,3-Benzenediamine, 2-chloro-4-methyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for selective binding in biological systems. These characteristics make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
43216-73-5 |
|---|---|
分子式 |
C7H9ClN2 |
分子量 |
156.61 g/mol |
IUPAC 名称 |
2-chloro-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,9-10H2,1H3 |
InChI 键 |
YYQCBWFZPBTUKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)





![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
